molecular formula C18H27FN2O2 B2941941 tert-Butyl [1-(2-fluorobenzyl)piperidin-4-yl]methylcarbamate CAS No. 1286274-18-7

tert-Butyl [1-(2-fluorobenzyl)piperidin-4-yl]methylcarbamate

Cat. No.: B2941941
CAS No.: 1286274-18-7
M. Wt: 322.424
InChI Key: LBMLHFPYKJGHAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl [1-(2-fluorobenzyl)piperidin-4-yl]methylcarbamate (CAS: 1286274-18-7) is a carbamate-protected piperidine derivative with the molecular formula C₁₈H₂₇FN₂O₂ and a molecular weight of 322.4 g/mol . Its structure comprises a piperidine ring substituted at the 4-position with a methylcarbamate group (protected by a tert-butyl ester) and at the 1-position with a 2-fluorobenzyl moiety. The fluorine atom on the benzyl group enhances lipophilicity and metabolic stability, making this compound a valuable intermediate in pharmaceutical synthesis, particularly for kinase inhibitors or CNS-targeting agents .

Properties

IUPAC Name

tert-butyl N-[[1-[(2-fluorophenyl)methyl]piperidin-4-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27FN2O2/c1-18(2,3)23-17(22)20-12-14-8-10-21(11-9-14)13-15-6-4-5-7-16(15)19/h4-7,14H,8-13H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBMLHFPYKJGHAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCN(CC1)CC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl [1-(2-fluorobenzyl)piperidin-4-yl]methylcarbamate typically involves the reaction of 1-(2-fluorobenzyl)piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial production may involve the use of more robust purification techniques such as recrystallization or distillation to ensure the high purity of the final product.

Chemical Reactions Analysis

Deprotection of the Carbamate Group

The tert-butyl carbamate (Boc) group serves as a temporary protective group for the amine. Acidic cleavage is a critical first step in synthetic workflows to liberate the free amine for subsequent reactions.

Reaction Conditions Outcome Source
Boc deprotection4M HCl in 1,4-dioxane, 2 hours at room temperatureYields 1-(4-(aminomethyl)-4-(2-fluorobenzyl)piperidin-1-yl) derivatives
Trifluoroacetic acid (TFA)10% TFA in dichloromethaneEfficient removal of Boc group under mild conditions

Example:
Deprotection with HCl in dioxane generates a primary amine, which can participate in coupling reactions (e.g., amide bond formation with carboxylic acids using PyBrop/DIEA) .

Amide Coupling Reactions

The exposed amine undergoes nucleophilic acyl substitution with activated carboxylic acids or esters.

Reagents Conditions Applications Yield Source
HATU/DIEADMF, room temperature, 16 hoursCoupling with arylacetic acids43–95%
PyBrop/DIEATHF, room temperatureSynthesis of heterocyclic amides11–23%

Example:
Reaction with 2-(1-(4-bromophenyl)cyclobutyl)acetic acid using HATU/DIEA yields acylated piperidine derivatives .

Sulfonylation and Alkylation

The secondary amine (post-deprotection) reacts with sulfonyl chlorides or alkyl halides.

Reaction Type Reagents Conditions Outcome Source
SulfonylationMethanesulfonyl chlorideDCM, triethylamine, 1–4 hoursPiperidine sulfonamides
Reductive aminationAldehydes/NaBH₃CNMeOH, RTN-alkylated piperidines

Example:
Treatment with methanesulfonyl chloride in dichloromethane forms sulfonamide derivatives, enhancing solubility or biological activity .

Piperidine Ring Functionalization

The piperidine nitrogen and adjacent methyl group participate in further modifications.

Reaction Catalyst/Reagent Key Steps Note Source
Reductive aminationNaBH(OAc)₃Introduction of 2-fluorobenzyl groupInitial synthetic step
AcylationAcetic anhydrideAcetylation of the methylene groupModifies steric/electronic properties

Stability and Side Reactions

  • Acid Sensitivity : The Boc group is stable under basic conditions but hydrolyzes rapidly in strong acids (e.g., HCl/TFA) .

  • Thermal Stability : Decomposition observed above 120°C in polar aprotic solvents (e.g., DMA) .

Scientific Research Applications

tert-Butyl [1-(2-fluorobenzyl)piperidin-4-yl]methylcarbamate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of tert-Butyl [1-(2-fluorobenzyl)piperidin-4-yl]methylcarbamate involves its interaction with specific molecular targets. The fluorobenzyl group can interact with hydrophobic pockets in proteins, while the piperidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific biological target being studied.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes structural analogs, highlighting substituent variations and molecular properties:

Compound Name Substituent on Piperidine Molecular Formula Molecular Weight (g/mol) Key Features References
tert-Butyl [1-(2-fluorobenzyl)piperidin-4-yl]methylcarbamate 2-fluorobenzyl C₁₈H₂₇FN₂O₂ 322.4 High lipophilicity due to fluorine; tert-butyl carbamate protection enhances stability.
tert-Butyl (1-(4-cyanopyridin-2-yl)piperidin-4-yl)carbamate 4-cyanopyridin-2-yl C₁₆H₂₂N₄O₂ 314.4 Pyridine ring with cyano group increases polarity; potential hydrogen-bond acceptor.
tert-Butyl [1-(cyclohexylmethyl)piperidin-4-yl]methylcarbamate Cyclohexylmethyl C₁₈H₃₄N₂O₂ 310.5 Bulky aliphatic substituent reduces aromatic interactions; lower molecular weight.
tert-ButylN-benzyl-N-[4-(4-fluoro-benzoylmethyl)-2-pyridyl]carbamate Benzyl + 4-fluoro-benzoylmethyl-pyridyl C₂₆H₂₆FN₃O₃ 471.5 Dual aromatic systems (benzyl and fluorobenzoyl) may enhance target binding affinity.
tert-Butyl (3R,4R)-1-(6-chloropyrimidin-4-yl)-4-(2,4,5-trifluorophenyl)piperidin-3-ylcarbamate 6-chloropyrimidin-4-yl + 2,4,5-trifluorophenyl C₂₀H₂₁ClF₃N₅O₂ 479.9 Stereospecific structure; multiple fluorines improve metabolic resistance.
tert-Butyl (4-(2-(4-fluorophenyl)-1-(hydroxyimino)-2-oxoethyl)pyridin-2-yl)carbamate 4-(2-(4-fluorophenyl)-oxoethyl)pyridin-2-yl C₁₈H₁₈FN₃O₄ 359.4 Oxime and ketone functionalities increase reactivity and solubility.

Functional Group Impact on Properties

  • Fluorine Substitution: The 2-fluorobenzyl group in the target compound enhances membrane permeability compared to non-fluorinated analogs (e.g., cyclohexylmethyl in ). However, trifluorophenyl-substituted derivatives () exhibit higher metabolic stability due to multiple fluorine atoms .
  • Aromatic vs. Aliphatic Substituents: Pyridinyl () and pyrimidinyl () groups introduce hydrogen-bonding capabilities, improving target engagement in kinase inhibitors .
  • Carbamate Protection : tert-Butyl carbamates generally improve solubility and stability over methyl or benzyl carbamates, as seen in ’s benzoylmethyl-pyridyl derivative .

Pharmacological Relevance

  • The target compound’s 2-fluorobenzyl group is structurally analogous to p38 MAP kinase inhibitors, where fluorinated aromatic systems improve binding to hydrophobic pockets .
  • Pyrimidine-containing analogs () are intermediates in antiviral or anticancer agents, leveraging chloropyrimidine’s electrophilic reactivity for covalent binding .
  • Oxime-containing derivatives () may serve as prodrugs, with the hydroxyimino group enabling pH-dependent release .

Biological Activity

tert-Butyl [1-(2-fluorobenzyl)piperidin-4-yl]methylcarbamate is a synthetic compound with significant biological activity, particularly in the context of pharmacological research. Its structure includes a piperidine ring, which is known for its ability to interact with various biological targets, making it a candidate for further investigation in drug development.

  • Molecular Formula : C18H27FN2O2
  • Molecular Weight : 322.424 g/mol
  • CAS Number : 1286274-18-7

The compound is characterized by its tert-butyl group, which enhances its lipophilicity, and a fluorobenzyl moiety that may influence its binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The fluorobenzyl group can engage hydrophobic pockets in proteins, while the piperidine ring can form hydrogen bonds with amino acid residues, modulating the activity of target proteins. This dual interaction mechanism suggests potential for therapeutic applications in various diseases.

Biological Activity and Research Findings

Recent studies have explored the compound's efficacy against various biological targets:

  • Antimicrobial Activity : The compound has shown promising antimicrobial properties, with selectivity over mammalian cells, indicating low cytotoxicity. This suggests potential applications in developing new antimicrobial agents .
  • Cancer Research : In preclinical studies, compounds similar to this compound have been evaluated for their ability to inhibit cancer cell proliferation. For instance, related compounds have demonstrated efficacy in inhibiting tumor growth by disrupting key signaling pathways involved in cell survival and proliferation .
  • PD-1/PD-L1 Inhibition : The compound has been investigated as a potential inhibitor of the PD-1/PD-L1 interaction, which plays a critical role in immune evasion by tumors. Disruption of this pathway can enhance T cell activity against cancer cells, making it a valuable target for immunotherapy .

Case Studies

Several case studies have highlighted the biological effects of similar compounds:

  • Study on Immune Modulation : A study demonstrated that related piperidine derivatives could rescue mouse splenocytes from PD-1/PD-L1-mediated suppression at nanomolar concentrations, indicating their potential as immune modulators .
  • Inhibition of Tumor Growth : Another study reported that compounds targeting the PD-1/PD-L1 pathway showed significant tumor reduction in mouse models, supporting the therapeutic potential of such inhibitors .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialSelective toxicity against mammalian cells
Cancer Cell ProliferationInhibition of growth in vitro
Immune ModulationRescue of immune cells from suppression

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.